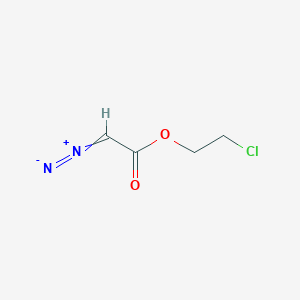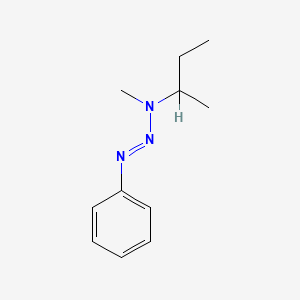![molecular formula C15H17N5O B14451034 8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 77378-86-0](/img/structure/B14451034.png)
8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional ethoxyethyl and phenyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with phenyl isocyanate to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or phenyl groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: H2O2 or KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or adenosine receptors, thereby affecting cell cycle progression or neurotransmission .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK2 inhibitor and its potential anticancer properties.
Uniqueness
8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyethyl and phenyl groups enhance its solubility and binding affinity, making it a valuable compound for various research applications.
属性
CAS 编号 |
77378-86-0 |
|---|---|
分子式 |
C15H17N5O |
分子量 |
283.33 g/mol |
IUPAC 名称 |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)18-15(16)20-10-17-19-14(12)20/h3-7,10H,2,8-9H2,1H3,(H2,16,18) |
InChI 键 |
IJCSVLJXGQZUEU-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1=C(N=C(N2C1=NN=C2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)











